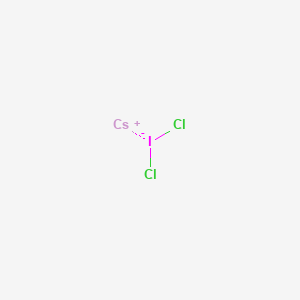

Cesium dichloroiodate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cesium dichloroiodate is a chemical compound with the molecular formula Cl2CsI. Cesium, the primary component of this compound, is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . It is the most alkaline and the most electronegative element .

Physical And Chemical Properties Analysis

Cesium dichloroiodate appears as a crystalline solid . The physical and chemical properties of cesium, the primary component, are well-documented. Cesium is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . It is the most alkaline and the most electronegative element .科学研究应用

Cesium Ion Desorption Ionization with Fourier Transform Mass Spectrometry : This study explores the use of Cesium ions in obtaining Fourier transform mass spectra, particularly for molecules like vitamin B-12, which are nonvolatile and thermally labile (Castro & Russell, 1984).

Chemically Derived Optical Sensors for the Detection of Cesium Ions : This paper reviews the use of fluorescent optical chemosensors for detecting cesium ions, highlighting their nondestructive nature, high sensitivity, and applicability in biological systems (Kumar, Leray & Depauw, 2016).

Progress in Separation of Rare Alkali Metals Cesium : Discusses applications of cesium in high-tech areas and reviews extraction separation technologies like precipitation, ion-exchange, and extraction (Xi-ping, 2010).

Prussian Blue Granules for Cesium Removal from Drinking Water : Investigates the use of Prussian blue granules for removing cesium from drinking water, a crucial topic following nuclear power plant disasters (Chen et al., 2015).

Cesium Separation from Radioactive Waste by Extraction and Adsorption Based on Crown Ethers and Calixarenes : This review focuses on using crown ethers and calixarenes derivatives for cesium ion separation, highlighting their unique coordinating structure and selectivity for cesium ions (Wang & Zhuang, 2020).

Pharmacological and Toxicological Investigations of Cesium : Explores the effects of cesium on biological systems, suggesting potential applications in treating psychological disorders and some tumors (Pinsky & Bose, 1984).

Strontium-Doped Low-Temperature-Processed CsPbI2Br Perovskite Solar Cells : Discusses the use of cesium in cesium lead halide perovskite solar cells, demonstrating their potential for lower temperature processing and improved efficiency (Lau et al., 2017).

Influence of Adsorption Parameters on Cesium Uptake from Aqueous Solutions : Reviews adsorption techniques for removing cesium from wastewater, a significant concern in the wake of nuclear incidents (Olatunji et al., 2015).

Removal of Cesium Ions from Aqueous Solutions Using Various Separation Technologies : This review focuses on different methods like chemical precipitation, solvent extraction, membrane process, and adsorption used for cesium ion removal (Wang & Zhuang, 2019).

Micro-Chemical Imaging of Cesium Distribution in Arabidopsis thaliana Plant : Studies the interaction of cesium with potassium and other essential trace elements in plants, using chemical imaging techniques (Isaure et al., 2006).

安全和危害

属性

InChI |

InChI=1S/Cl2I.Cs/c1-3-2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPYOYILFBSLTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[I-]Cl.[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CsI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium dichloroiodate | |

CAS RN |

15605-42-2 |

Source

|

| Record name | Iodate(1-), dichloro-, cesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15605-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium dichloroiodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015605422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium dichloroiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)